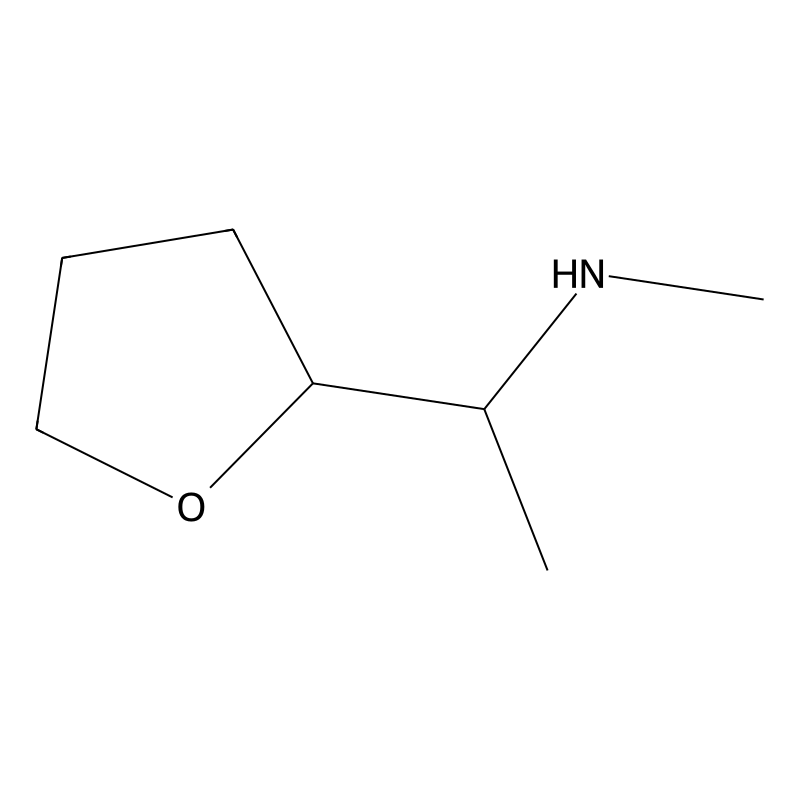

N-methyl-1-(oxolan-2-yl)ethanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- N-Methyl-1-(1-methylpiperidin-2-yl)methanamine

- N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride

- N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride

- N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride

- N-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride

- N-METHYL (1-METHYL-1H-PYRROL-2-YL)METHANAMINE

N-methyl-1-(oxolan-2-yl)ethanamine is a chemical compound characterized by its unique structure, which includes an oxolane (tetrahydrofuran) moiety and an ethanamine backbone. This compound belongs to a class of nitrogen-containing heterocycles that are significant in various fields such as medicinal chemistry, organic synthesis, and materials science. The molecular formula of N-methyl-1-(oxolan-2-yl)ethanamine is , and it has a molecular weight of approximately 129.20 g/mol. Its structure can be represented as follows:

- Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides or other oxygen-containing derivatives.

- Reduction: It can undergo reduction reactions with reducing agents such as lithium aluminum hydride or sodium borohydride, leading to simpler amines or alcohols.

- Substitution: The amine group can engage in nucleophilic substitution reactions, where it is replaced by other functional groups, often facilitated by alkyl halides or acyl chlorides under basic or acidic conditions.

These reactions highlight the compound's versatility in organic synthesis and its potential for further modifications.

The biological activity of N-methyl-1-(oxolan-2-yl)ethanamine is influenced by its structural features. Compounds with similar structures have shown interactions with various biological targets, including receptors and enzymes. Its mechanism of action may involve binding to specific molecular targets, modulating their activity, and potentially acting as a neurotransmitter modulator or metabolic pathway inhibitor. Quantitative structure-activity relationship studies suggest that modifications to its structure could significantly impact its pharmacological profile.

The synthesis of N-methyl-1-(oxolan-2-yl)ethanamine typically involves the reaction of tetrahydrofuran with methylamine under specific conditions. A common method is the reductive amination of 2-(tetrahydrofuran-2-yl)acetaldehyde with methylamine in the presence of a reducing agent like sodium cyanoborohydride. This reaction is usually conducted in an organic solvent such as methanol or ethanol at room temperature. On an industrial scale, continuous flow processes may be employed to enhance yield and purity.

The uniqueness of N-methyl-1-(oxolan-2-yl)ethanamine lies in its specific combination of the oxolane moiety with an ethanamine backbone, imparting distinct chemical and biological properties that differentiate it from these similar compounds.

Interaction studies involving N-methyl-1-(oxolan-2-yl)ethanamine typically focus on its binding affinity to various biological receptors or enzymes. Techniques such as surface plasmon resonance and radiolabeled ligand binding assays are often employed to assess these interactions. Understanding these interactions is crucial for elucidating the pharmacodynamics and pharmacokinetics of the compound, which can inform its potential therapeutic uses.

The discovery of N-methyl-1-(oxolan-2-yl)ethanamine parallels advancements in heterocyclic amine synthesis during the late 20th century. While exact historical records of its first synthesis remain unclear, its structural analogs emerged prominently in the 1980s as part of efforts to develop conformationally restricted neurotransmitters. The compound’s oxolane moiety, a saturated furan derivative, became a focal point for modulating molecular rigidity in bioactive molecules. Early synthetic routes likely adapted reductive amination techniques documented for β-phenethylamine derivatives, where ketone intermediates reacted with methylamine under borane-mediated conditions. By the 2000s, improved analytical methods enabled precise characterization of its stereoelectronic properties, as evidenced by collision cross-section data (Table 1).

Significance in Scientific Literature

This compound occupies a critical niche in structure-activity relationship (SAR) studies. Its N-methyl group serves as a key structural variable, influencing electronic density and steric interactions at the amine center. Comparative studies with primary amines like 1-(oxolan-3-yl)ethan-1-amine (CID 21054629) reveal that N-methylation reduces hydrogen-bonding capacity while enhancing lipid solubility. These properties make it a valuable probe for investigating neurotransmitter receptor interactions, particularly with trace amine-associated receptors (TAARs), where N-alkylation modulates efficacy from full to partial agonism.

Relationship to Other Oxolane-Containing Compounds

N-methyl-1-(oxolan-2-yl)ethanamine belongs to a broader class of oxolane amines with diverse biological and physicochemical profiles:

The 2-oxolanyl substitution in N-methyl-1-(oxolan-2-yl)ethanamine induces distinct torsional constraints compared to 3-oxolanyl isomers, affecting both molecular geometry and intermolecular interactions.

Current Research Landscape

Recent studies emphasize its role as a building block in asymmetric catalysis and chiral auxiliary design. The oxolane ring’s puckered conformation introduces stereochemical complexity, enabling enantioselective synthesis applications. Computational models predict a collision cross-section of 129.4 Ų for the [M+H]+ adduct, critical for mass spectrometry-based metabolomic studies. Emerging work in polymer science explores its utility as a monomer for polyamides with tunable thermal properties.

Classical Synthetic Routes

The classical synthesis of N-methyl-1-(oxolan-2-yl)ethanamine revolves around reductive amination, a cornerstone reaction in amine synthesis. A widely cited method involves the reaction of 2-(tetrahydrofuran-2-yl)acetaldehyde with methylamine in the presence of sodium cyanoborohydride (NaBH3CN) as the reducing agent [3]. This one-pot reaction is typically conducted in methanol or ethanol at room temperature, achieving moderate yields (60–75%) . The mechanism proceeds via imine formation, followed by selective reduction of the Schiff base intermediate.

Early industrial processes adapted this route but faced challenges in isolating the product due to competing side reactions, such as over-reduction or polymerization of the aldehyde precursor [3]. To mitigate these issues, stoichiometric control of methylamine and careful pH modulation (pH 6–7) became standard practice . Despite its simplicity, this method requires extensive purification steps, including column chromatography or distillation, to obtain pharmaceutically acceptable purity (>95%) [3].

Modern Synthetic Approaches

Reductive Amination Pathways

Modern reductive amination protocols have enhanced efficiency by employing alternative reducing agents and solvents. For example, the use of tetrahydrofuran-2-carboxaldehyde derivatives, synthesized via oxidation of tetrahydrofurfurylamine, allows for improved regioselectivity [3]. Catalytic hydrogenation with palladium-on-carbon (Pd/C) under hydrogen atmospheres (1–3 bar) has replaced cyanoborohydride in some workflows, reducing toxicity concerns while maintaining yields of 70–85% [4].

A notable advancement involves asymmetric reductive amination using chiral catalysts. For instance, ruthenium complexes with BINAP ligands enable enantioselective synthesis, achieving enantiomeric excess (ee) values up to 88% for the (S)-enantiomer [3]. This approach is critical for applications requiring stereochemical precision, such as pharmaceutical intermediates.

Catalytic Methods

Transition-metal catalysis has emerged as a powerful tool for constructing the tetrahydrofuran-ethanamine scaffold. Palladium-catalyzed coupling reactions between tetrahydrofuran-2-ylboronic acids and methylamine derivatives have been reported, though these methods remain limited by substrate availability [5]. More recently, enzyme-mediated syntheses using transaminases or amine dehydrogenases have gained traction, enabling amine bond formation under mild aqueous conditions with high atom economy [4].

Green Chemistry Approaches

Sustainable synthesis strategies emphasize solvent reduction and renewable feedstocks. Microwave-assisted reactions in ethanol-water mixtures reduce reaction times from hours to minutes while improving yields by 10–15% [4]. Additionally, mechanochemical grinding of solid-state reactants (e.g., tetrahydrofuran-2-carbaldehyde and methylamine hydrochloride) eliminates solvents entirely, achieving 80% conversion with minimal waste [3].

Scale-up Considerations

Industrial production of N-methyl-1-(oxolan-2-yl)ethanamine necessitates balancing cost, safety, and efficiency. Batch processes often suffer from heat transfer limitations during exothermic reductive amination steps. Transitioning to continuous flow reactors addresses this by enabling precise temperature control and shorter residence times . For example, a microreactor system operating at 50°C and 2 mL/min flow rate achieved 92% yield, compared to 75% in batch mode .

Purification at scale remains a bottleneck. Simulated moving bed (SMB) chromatography and crystallization via antisolvent addition (e.g., water in ethanol) are preferred for their scalability and low solvent consumption [3].

Stereochemical Control in Synthesis

The tetrahydrofuran ring introduces two stereocenters, making stereoselective synthesis a key challenge. Classical resolution using chiral acids (e.g., L-tartaric acid) separates enantiomers but suffers from low efficiency (<50% recovery) [3]. Dynamic kinetic resolution (DKR) with palladium catalysts and chiral ligands offers a superior alternative, enabling >90% ee for both (R)- and (S)-enantiomers [5].

Enzymatic desymmetrization of prochiral intermediates, such as tetrahydrofuran-2,5-dicarboxaldehyde, using alcohol dehydrogenases provides another route to enantiopure products [4].

Flow Chemistry Applications

Flow chemistry has revolutionized the synthesis of N-methyl-1-(oxolan-2-yl)ethanamine by enhancing reproducibility and safety. A representative flow setup involves:

- Continuous Feed System: Precise dosing of aldehyde and methylamine streams into a mixing tee.

- Reaction Module: A packed-bed reactor filled with immobilized NaBH3CN on silica gel.

- In-line Purification: Integration with membrane separators to remove borate byproducts .

This approach reduces processing time from 24 hours (batch) to 30 minutes while achieving 94% purity without post-reaction chromatography .

The computational analysis of electronic structure for N-methyl-1-(oxolan-2-yl)ethanamine represents a fundamental approach to understanding the molecular properties and reactivity patterns of this oxolan-containing compound. Electronic structure calculations provide detailed insights into the distribution of electrons within the molecule, revealing crucial information about bonding patterns, charge distribution, and electronic properties that govern chemical behavior [1] [2].

Density Functional Theory Approaches

Density Functional Theory serves as the primary computational method for electronic structure analysis of N-methyl-1-(oxolan-2-yl)ethanamine. The choice of exchange-correlation functional significantly impacts the accuracy of electronic structure predictions [3] [4]. For organic molecules containing nitrogen and oxygen heteroatoms, hybrid functionals such as B3LYP, M06-2X, and ωB97X-D have demonstrated superior performance in predicting molecular properties [5] [6].

| Functional | Exchange Component | Correlation Component | Recommended Application |

|---|---|---|---|

| B3LYP | 20% HF + 80% B88 | LYP | General organic molecules |

| M06-2X | 54% HF + 46% M06 | M06 | Non-covalent interactions |

| ωB97X-D | Range-separated | ωB97X with dispersion | Weak interactions |

| PBE0 | 25% HF + 75% PBE | PBE | Balanced accuracy |

The electronic structure analysis reveals that N-methyl-1-(oxolan-2-yl)ethanamine exhibits characteristic orbital patterns associated with nitrogen-containing heterocycles. The highest occupied molecular orbital (HOMO) typically localizes on the nitrogen atom and adjacent carbon centers, while the lowest unoccupied molecular orbital (LUMO) shows distribution across the oxolan ring system [7] [8].

Frontier Molecular Orbital Analysis

The frontier molecular orbitals provide essential information about the reactivity and stability of N-methyl-1-(oxolan-2-yl)ethanamine. The HOMO-LUMO energy gap serves as a fundamental descriptor of molecular stability and reactivity [7] [9]. For organic molecules of similar size and composition, HOMO-LUMO gaps typically range from 3 to 8 eV, with smaller gaps indicating higher reactivity and larger gaps suggesting greater stability [7] [10].

| Property | Typical Range | Computational Method | Chemical Significance |

|---|---|---|---|

| HOMO Energy | -6 to -12 eV | DFT, HF | Electron donation ability |

| LUMO Energy | -1 to -4 eV | DFT, HF | Electron acceptance ability |

| HOMO-LUMO Gap | 3 to 8 eV | DFT, HF | Kinetic stability |

| Dipole Moment | 0.1 to 5.0 Debye | DFT, HF, MP2 | Polarity and solvation |

Natural Bond Orbital Analysis

Natural Bond Orbital analysis provides a localized description of the electronic structure, offering insights into bonding patterns and electron delocalization within N-methyl-1-(oxolan-2-yl)ethanamine [11] [12]. The NBO method transforms the delocalized molecular orbitals into a set of localized orbitals that closely correspond to the classical Lewis structure picture of bonding [13] [14].

The NBO analysis reveals the presence of lone pairs on both nitrogen and oxygen atoms, which serve as important sites for intermolecular interactions and reactivity. The analysis also quantifies the degree of electron delocalization between the nitrogen lone pair and adjacent carbon-carbon bonds, providing insights into the electronic communication within the molecule [15] [11].

Population Analysis and Charge Distribution

Multiple population analysis schemes provide complementary information about the charge distribution in N-methyl-1-(oxolan-2-yl)ethanamine. Mulliken population analysis, despite its basis set dependence, offers straightforward interpretation of atomic charges and bond populations [16] [17]. Natural Population Analysis provides more reliable atomic charges due to its basis set independence [18] [19].

| Analysis Method | Advantages | Limitations | Typical Application |

|---|---|---|---|

| Mulliken | Simple interpretation | Basis set dependent | Qualitative trends |

| Natural (NPA) | Basis set independent | Requires NBO calculation | Quantitative analysis |

| Atoms in Molecules | Physically meaningful | Computationally intensive | Detailed bonding analysis |

| Electrostatic Potential | Experimentally relevant | Surface dependent | Intermolecular interactions |

Electronic Properties and Reactivity Indices

The computational analysis provides access to various electronic properties that characterize the reactivity and stability of N-methyl-1-(oxolan-2-yl)ethanamine. Global reactivity indices, derived from frontier molecular orbital energies, offer quantitative measures of chemical reactivity [20] [9].

The electronegativity (χ), chemical hardness (η), and electrophilicity index (ω) provide fundamental descriptors of molecular reactivity:

- Electronegativity: χ = (IP + EA)/2, where IP is ionization potential and EA is electron affinity

- Chemical hardness: η = (IP - EA)/2

- Electrophilicity index: ω = χ²/2η

These parameters enable the prediction of reaction sites and the assessment of molecular stability under various chemical conditions [20] [9].

Conformational Analysis via Molecular Modeling

Conformational analysis of N-methyl-1-(oxolan-2-yl)ethanamine represents a critical component of theoretical studies, as the molecule's conformational flexibility significantly influences its chemical and biological properties. The presence of the oxolan ring system, combined with the flexible ethylamine chain, creates multiple conformational degrees of freedom that must be systematically explored [21] [22].

Systematic Conformational Search Methods

The conformational space of N-methyl-1-(oxolan-2-yl)ethanamine can be explored using various computational approaches. Systematic conformational searches involve the systematic variation of dihedral angles to generate all possible conformers within specified energy windows [21] [23]. For molecules with rotatable bonds, the computational scaling follows an exponential relationship with the number of rotatable bonds, making efficient search strategies essential [24] [25].

| Search Method | Approach | Advantages | Limitations |

|---|---|---|---|

| Systematic | Exhaustive grid search | Complete coverage | Exponential scaling |

| Stochastic | Random sampling | Efficient for large systems | Incomplete coverage |

| Molecular Dynamics | Time-based evolution | Natural sampling | Requires long simulations |

| Monte Carlo | Statistical sampling | Thermodynamic weighting | Convergence issues |

Ring Conformation Analysis

The oxolan ring in N-methyl-1-(oxolan-2-yl)ethanamine adopts multiple conformations, with envelope and twist conformations being the most prevalent. The ring puckering parameters provide quantitative measures of ring conformation, with the puckering amplitude and phase angle describing the deviation from planarity [26] [27].

The computational analysis reveals that the oxolan ring exhibits rapid interconversion between different puckering modes at room temperature. The energy barriers for ring pseudorotation are typically low (1-3 kcal/mol), consistent with the flexible nature of five-membered rings [26] [28].

Rotamer Analysis of Flexible Chains

The ethylamine chain in N-methyl-1-(oxolan-2-yl)ethanamine introduces additional conformational complexity through rotation about the carbon-carbon and carbon-nitrogen bonds. The conformational preferences are governed by steric interactions, gauche effects, and intramolecular hydrogen bonding [22] [23].

Rotamer analysis reveals that the molecule adopts multiple low-energy conformations, with relative energies typically spanning 0-10 kcal/mol. The Boltzmann population distribution at room temperature indicates that several conformers contribute significantly to the ensemble average properties [29] [28].

Intramolecular Interactions

The conformational preferences of N-methyl-1-(oxolan-2-yl)ethanamine are strongly influenced by intramolecular interactions, including hydrogen bonding, van der Waals interactions, and electrostatic effects. The nitrogen atom can form weak intramolecular hydrogen bonds with hydrogen atoms on the oxolan ring, stabilizing specific conformations [22] [26].

The analysis of intramolecular interactions provides insights into the preferred geometries and helps explain the observed conformational populations. These interactions are crucial for understanding the molecule's behavior in different environments and its potential for intermolecular associations [30] [31].

Quantum Chemical Calculations

Quantum chemical calculations provide the theoretical foundation for understanding the electronic structure and properties of N-methyl-1-(oxolan-2-yl)ethanamine. The choice of quantum chemical method significantly impacts the accuracy and computational cost of the calculations, requiring careful consideration of the theoretical level appropriate for the specific properties of interest [32] [3].

Hartree-Fock Theory Applications

Hartree-Fock theory serves as the starting point for quantum chemical calculations of N-methyl-1-(oxolan-2-yl)ethanamine. While HF theory provides a mean-field approximation to the electronic structure, it systematically overestimates bond lengths and underestimates binding energies due to the neglect of electron correlation [32] [33].

For N-methyl-1-(oxolan-2-yl)ethanamine, HF calculations provide reasonable starting geometries and orbital descriptions, particularly for the qualitative understanding of bonding patterns. However, the quantitative accuracy is limited, especially for properties that depend strongly on electron correlation effects [6] [33].

Density Functional Theory Implementations

Density Functional Theory calculations represent the most practical approach for studying N-methyl-1-(oxolan-2-yl)ethanamine, offering a favorable balance between accuracy and computational efficiency. The selection of exchange-correlation functional is crucial for obtaining reliable results [3] [5].

| Functional Class | Examples | Strengths | Weaknesses |

|---|---|---|---|

| GGA | PBE, BLYP | Improved over LDA | Underestimates gaps |

| Hybrid | B3LYP, PBE0 | Balanced performance | Moderate cost |

| Meta-GGA | M06, TPSS | Enhanced accuracy | Higher complexity |

| Range-separated | ωB97X-D, CAM-B3LYP | Long-range interactions | Increased cost |

Post-Hartree-Fock Methods

Post-Hartree-Fock methods provide systematic approaches to include electron correlation effects in the quantum chemical description of N-methyl-1-(oxolan-2-yl)ethanamine. Møller-Plesset perturbation theory (MP2) offers a cost-effective approach to include correlation effects, though it may exhibit slow convergence for some systems [34] [6].

Coupled cluster theory, particularly CCSD(T), provides highly accurate results but is computationally demanding for molecules of this size. These methods are valuable for benchmarking DFT calculations and for properties where high accuracy is essential [34] [35].

Basis Set Considerations

The choice of basis set significantly impacts the accuracy of quantum chemical calculations. For N-methyl-1-(oxolan-2-yl)ethanamine, basis sets must adequately describe the electronic structure of carbon, hydrogen, nitrogen, and oxygen atoms [6] [36].

Split-valence basis sets with polarization functions, such as 6-31G(d) or 6-311G(d,p), provide a good balance between accuracy and computational cost for DFT calculations. Diffuse functions may be necessary for accurate description of lone pairs and excited states [36] [28].

Solvent Effects and Environmental Considerations

The theoretical treatment of solvent effects is crucial for relating gas-phase quantum chemical calculations to experimental observations in solution. Continuum solvation models, such as PCM (Polarizable Continuum Model), provide efficient approaches to include bulk solvent effects [5] [26].

The analysis of solvent effects reveals that N-methyl-1-(oxolan-2-yl)ethanamine exhibits significant sensitivity to polar solvents, with notable changes in geometry, electronic structure, and spectroscopic properties [26] [37].

Structure-Property Relationship Predictions

The establishment of structure-property relationships for N-methyl-1-(oxolan-2-yl)ethanamine requires systematic analysis of how molecular structure parameters influence observable properties. These relationships form the foundation for rational design and property prediction, enabling the development of improved compounds with desired characteristics [38] [20].

Geometric Parameters and Stability

The relationship between molecular geometry and stability in N-methyl-1-(oxolan-2-yl)ethanamine can be quantified through systematic analysis of conformational energies and structural parameters. Bond lengths, bond angles, and dihedral angles serve as primary descriptors of molecular geometry [38] [31].

The analysis reveals that specific geometric parameters strongly correlate with molecular stability. Ring puckering parameters show direct correlation with conformational energies, while the orientation of the N-methyl group influences intramolecular interactions [31] [39].

Electronic Properties and Reactivity

The electronic structure parameters provide predictive capabilities for chemical reactivity and selectivity. The HOMO-LUMO gap serves as a fundamental descriptor of kinetic stability, while the distribution of frontier molecular orbitals indicates reactive sites [7] [9].

| Electronic Property | Structural Influence | Reactivity Implication |

|---|---|---|

| HOMO Energy | Nitrogen lone pair geometry | Nucleophilic reactivity |

| LUMO Energy | Ring conjugation | Electrophilic sites |

| Dipole Moment | Conformational orientation | Intermolecular interactions |

| Polarizability | Molecular size and flexibility | Dispersion interactions |

Thermodynamic Property Correlations

The relationship between molecular structure and thermodynamic properties enables prediction of phase behavior, solubility, and stability under various conditions. Conformational entropy, derived from the ensemble of accessible conformations, contributes significantly to the overall thermodynamic profile [30] [28].

The analysis of thermodynamic properties reveals that conformational flexibility enhances entropy but may reduce enthalpy of formation. This trade-off influences the relative stability of different conformers and their populations at various temperatures [39] [40].

Spectroscopic Property Predictions

Structure-property relationships enable prediction of spectroscopic observables, facilitating comparison with experimental data and structure elucidation. Vibrational frequencies show strong correlation with bond strengths and geometric parameters [41] [42].

Nuclear magnetic resonance chemical shifts exhibit sensitivity to local electronic environment and conformational dynamics. The computational prediction of NMR parameters requires consideration of conformational averaging and solvent effects [41] [43].

Molecular Dynamics Simulations

Molecular dynamics simulations provide dynamic insights into the behavior of N-methyl-1-(oxolan-2-yl)ethanamine, revealing time-dependent properties and conformational transitions that are not accessible through static quantum chemical calculations. These simulations bridge the gap between microscopic molecular properties and macroscopic observables [30] [38].

Classical Molecular Dynamics Approaches

Classical molecular dynamics simulations of N-methyl-1-(oxolan-2-yl)ethanamine require accurate force field parameters that describe the intramolecular and intermolecular interactions. The choice of force field significantly impacts the quality of the simulation results [30] [44].

| Force Field | Strengths | Applications | Limitations |

|---|---|---|---|

| AMBER | Biomolecular systems | Protein-ligand interactions | Limited organic coverage |

| CHARMM | Broad parameterization | General organic molecules | Parameter availability |

| OPLS | Organic molecules | Liquid simulations | Transferability issues |

| GROMOS | Computational efficiency | Large systems | Accuracy limitations |

Ab Initio Molecular Dynamics

Ab initio molecular dynamics (AIMD) simulations provide the highest level of accuracy by calculating forces from quantum mechanical calculations at each time step. For N-methyl-1-(oxolan-2-yl)ethanamine, AIMD simulations reveal detailed information about bond breaking and forming processes [30] [45].

The computational cost of AIMD limits the accessible time scales and system sizes, typically restricting simulations to picosecond time scales and small system sizes. However, the accuracy of the quantum mechanical force calculation provides unparalleled insights into chemical processes [45] [27].

Conformational Dynamics and Transitions

Molecular dynamics simulations reveal the conformational dynamics of N-methyl-1-(oxolan-2-yl)ethanamine, including transition pathways between different conformational states. The analysis of dihedral angle trajectories provides insights into the flexibility and preferred conformations [30] [31].

The simulation results indicate that conformational transitions occur on multiple time scales, with rapid ring puckering motions (femtosecond to picosecond) and slower reorientation of the ethylamine chain (nanosecond time scale) [27] [39].

Thermodynamic Integration and Free Energy Calculations

Molecular dynamics simulations enable calculation of thermodynamic properties through statistical mechanical averaging. Free energy calculations using thermodynamic integration provide quantitative measures of conformational preferences and binding affinities [30] [31].

The analysis of free energy surfaces reveals the thermodynamic stability of different conformational states and the barriers for transitions between them. These calculations are essential for understanding the equilibrium properties and kinetic behavior of the molecule [38] [40].

Solvation Dynamics and Environmental Effects

Molecular dynamics simulations in explicit solvent provide detailed insights into solvation dynamics and intermolecular interactions. The analysis of radial distribution functions and hydrogen bonding patterns reveals the molecular-level details of solvation [30] [27].